4-Cyclopropoxy-2-fluoropyridine
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Overview
Description
4-Cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C8H8FNO. It is a fluorinated pyridine derivative, characterized by the presence of a cyclopropoxy group at the 4-position and a fluorine atom at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a cyclopropoxy group donor and a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of 4-Cyclopropoxy-2-fluoropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the cyclopropoxy or fluorine groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce oxidized pyridine derivatives .
Scientific Research Applications
4-Cyclopropoxy-2-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the cyclopropoxy group may influence its binding affinity and selectivity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Cyclopropoxy-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
4-Cyclopropoxy-2-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
4-Cyclopropoxy-2-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 4-Cyclopropoxy-2-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
JRXMNJDBMQPDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)F |
Origin of Product |
United States |
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